![molecular formula C14H13F3N4O4 B2756924 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1421522-83-9](/img/structure/B2756924.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzo[d][1,3]dioxole moiety, which is a common structure in many organic compounds, including some pharmaceuticals . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The presence of the trifluoromethyl group could potentially enhance the compound’s stability and lipophilicity .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole and 1,2,4-triazole rings, along with the trifluoromethyl group, would contribute to the compound’s three-dimensional structure and potentially its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzo[d][1,3]dioxole and 1,2,4-triazole rings could potentially make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially enhance the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound's synthesis often involves multi-step reactions that incorporate various functional groups to achieve the desired molecular structure. For instance, Panchal and Patel (2011) detailed a synthetic route starting from 4-amino-4H-1,2,4-triazole, leading to the creation of derivatives through cyclization reactions with hydrazine hydrate in ethanol, highlighting the versatility in synthesizing triazole-based compounds (Panchal & Patel, 2011).
Antimicrobial and Antitumor Activities
Research on similar structures has shown promising biological activities, including antimicrobial and antitumor effects. For instance, Rezki (2016) conducted a study on the antimicrobial activity of 1,2,3-triazoles tethering bioactive benzothiazole nuclei, demonstrating significant reductions in reaction times and higher yields under ultrasound irradiation. These compounds displayed promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).
Enzyme Inhibition and Biological Evaluation
The compound's framework has been utilized in the design and synthesis of enzyme inhibitors and for evaluating anti-inflammatory activities. Tariq et al. (2018) developed novel derivatives to inhibit p38α MAP kinase, displaying considerable in vitro and in vivo anti-inflammatory activity, underscoring the potential for designing new therapeutic agents targeting inflammation and related disorders (Tariq et al., 2018).
Advanced Applications in Drug Discovery
Compounds with similar structural motifs have been investigated for their role in drug discovery, particularly as anticancer agents. Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a series of benzyl-substituted quinazolinones for their in vitro antitumor activity, revealing compounds with broad-spectrum antitumor activity and suggesting the potential of such structures in developing new anticancer drugs (Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O4/c1-20-12(14(15,16)17)19-21(13(20)23)6-11(22)18-5-8-2-3-9-10(4-8)25-7-24-9/h2-4H,5-7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFRSFQHINEGTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NCC2=CC3=C(C=C2)OCO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.